molecular formula C8H13N3O2 B13062152 Methyl 3-amino-3-cyanopiperidine-1-carboxylate

Methyl 3-amino-3-cyanopiperidine-1-carboxylate

Cat. No.: B13062152
M. Wt: 183.21 g/mol
InChI Key: JFQVYMSHHKEPFN-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is a versatile compound used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyanogen bromide and methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyanopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both amino and cyano groups on the piperidine ring. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 3-amino-3-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-13-7(12)11-4-2-3-8(10,5-9)6-11/h2-4,6,10H2,1H3

InChI Key

JFQVYMSHHKEPFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC(C1)(C#N)N

Origin of Product

United States

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